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molecular formula C9H12N2O3 B8784439 Methyl 2-ethyl-6-methoxypyrimidine-4-carboxylate

Methyl 2-ethyl-6-methoxypyrimidine-4-carboxylate

Cat. No. B8784439
M. Wt: 196.20 g/mol
InChI Key: BLAYREZUKRCPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=Cc1nc(OC)cc(C(=O)OC)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][OH:16].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][c:7]([CH:13]=[CH2:14])[n:8][c:9]([O:11][CH3:12])[cH:10]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][c:7]([CH2:13][CH3:14])[n:8][c:9]([O:11][CH3:12])[cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=Cc1nc(OC)cc(C(=O)OC)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=Cc1nc(OC)cc(C(=O)OC)n1

Outcomes

Product
Name
Type
product
Smiles
CCc1nc(OC)cc(C(=O)OC)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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